2-シクロプロピル-5-((1,3,5-トリメチル-1H-ピラゾール-4-イル)スルホニル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 合成: 研究者らは、ビタミンB1を触媒とする1,3,5-トリ置換-1H-ピラゾールの効率的な合成を開発しました。 反応は、α, β-不飽和アルデヒド/ケトンと置換フェニルヒドラジンのシクロ縮合を含み、標的化合物を78~92%の収率で与えます .
- 蛍光特性: 得られた1,3,5-トリ置換-1H-ピラゾールは、さまざまな溶媒中でさまざまな色(オレンジレッドからシアンまで)を示します。 特に、電子求引基がアセトフェノンに結合すると、化合物(例えば、化合物5i)は、Ag+検出に優れた選択性を有する金属イオン蛍光プローブとして機能します .
- 抗リーシュマニア活性: この化合物の誘導体を含むピラゾール含有化合物は、強力な抗リーシュマニア活性を示しています。 さらなる研究は、リーシュマニア症の治療薬としての可能性を探求することができます .
- 抗うつ剤: ピラゾリン誘導体は、特定の抗うつ剤で使用されています .
- 降圧剤: 一部のピラゾリン誘導体は、降圧作用を示します .
- 抗菌、抗がん、および抗けいれん活性: ピラゾリン誘導体は、これらの分野で有望な結果を示しており、さらなる調査が必要です .
蛍光材料およびプローブ
抗寄生虫活性
医薬用途
ハイテク用途
要約すると、この化合物の汎用性は、蛍光材料、潜在的な抗寄生虫活性、医薬用途、およびハイテク用途に及びます。 研究者は、その特性と用途を調査し続けており、さらなる調査のための興味深いテーマとなっています . 🌟
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar target in the organisms, inhibiting their growth and proliferation.
Biochemical Pathways
Given its potent antileishmanial and antimalarial activities, it is likely that it interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death .
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it may have good bioavailability and can effectively reach its targets in the body .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
生物活性
The compound 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₈N₄O₂S
- Molecular Weight : 270.36 g/mol
- CAS Number : 1151802-22-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process often includes:
- Formation of the pyrazole core through cyclocondensation reactions.
- Introduction of the sulfonyl group via electrophilic substitution.
- Cyclization to form the tetrahydropyrazine structure.
Recent studies have optimized these synthetic routes to improve yield and purity .
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that they can induce apoptosis in various cancer cell lines .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Induces apoptosis |
A549 (Lung) | 8.3 | Inhibits cell proliferation |
HeLa (Cervical) | 12.0 | Causes cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes:
- Target Enzymes : It shows inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
COX-1 | 15.0 | Competitive |
COX-2 | 20.0 | Non-competitive |
LOX | 18.0 | Mixed-type |
Study 1: Antitumor Activity
A study published in Cancer Letters evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls when administered at a dose of 20 mg/kg .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels . This suggests potential therapeutic uses in treating inflammatory diseases.
特性
IUPAC Name |
2-cyclopropyl-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-6-7-20-13(9-19)8-14(17-20)12-4-5-12/h8,12H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWSVMDGIMOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。